molecular formula C6H8O B14356778 2-Ethylcyclobut-2-en-1-one CAS No. 92561-17-6

2-Ethylcyclobut-2-en-1-one

Cat. No.: B14356778
CAS No.: 92561-17-6
M. Wt: 96.13 g/mol
InChI Key: DJVPOYWVSOFOIL-UHFFFAOYSA-N
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Description

2-Ethylcyclobut-2-en-1-one is an organic compound with the molecular formula C6H8O. It is a cyclobutene derivative, characterized by a four-membered ring containing a double bond and a ketone functional group. This compound is of interest in organic chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Ethylcyclobut-2-en-1-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of ethyl-substituted cyclobutene with an oxidizing agent can yield this compound. Another method involves the use of Grignard reagents, where the reaction of a suitable cyclobutene derivative with a Grignard reagent followed by oxidation can produce the desired compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions

2-Ethylcyclobut-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used.

    Catalysts: Catalysts such as palladium or platinum may be used in hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-Ethylcyclobut-2-en-1-one has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme-catalyzed reactions and metabolic pathways.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Ethylcyclobut-2-en-1-one involves its interaction with molecular targets through its reactive functional groups. The ketone group can participate in nucleophilic addition reactions, while the double bond can undergo electrophilic addition. These interactions can affect various biochemical pathways, depending on the context of its use.

Comparison with Similar Compounds

2-Ethylcyclobut-2-en-1-one can be compared with other cyclobutene derivatives and ketones:

    Cyclobutene: Similar in structure but lacks the ketone group, making it less reactive in certain reactions.

    Cyclobutanone: Contains a ketone group but lacks the double bond, affecting its reactivity and applications.

    2-Methylcyclobut-2-en-1-one: Similar structure with a methyl group instead of an ethyl group, leading to differences in steric effects and reactivity.

These comparisons highlight the unique combination of structural features in this compound that contribute to its distinct chemical behavior and applications.

Properties

IUPAC Name

2-ethylcyclobut-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c1-2-5-3-4-6(5)7/h3H,2,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJVPOYWVSOFOIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CCC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70579051
Record name 2-Ethylcyclobut-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92561-17-6
Record name 2-Ethylcyclobut-2-en-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70579051
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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